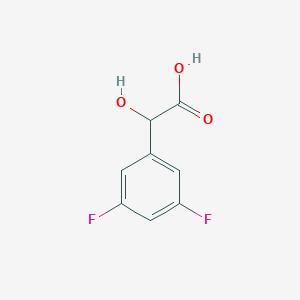
Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)-, also known as A-366, is a chemical compound that has recently gained attention in scientific research. It is a novel synthetic compound that has shown potential as a therapeutic agent in various fields of medicine.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)- involves the inhibition of specific enzymes and proteins that are involved in the progression of various diseases. Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)- has been found to inhibit the activity of histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)- has been found to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of amyloid-beta plaques in Alzheimer's disease, and protect dopaminergic neurons in Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)- has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been found to be relatively stable and has a long shelf life. However, Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)- has some limitations for lab experiments. It is a highly potent compound that requires careful handling and storage. It can also be expensive to synthesize.
Direcciones Futuras
There are several future directions for the research on Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)-. One potential direction is the development of Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)- derivatives that have improved therapeutic properties. Another direction is the investigation of the potential use of Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)- in combination with other therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)- and its potential therapeutic applications in various fields of medicine.
In conclusion, Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)- is a novel synthetic compound that has shown promising results in scientific research. It has potential therapeutic applications in various fields of medicine, including cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanism of action of Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)- and its potential therapeutic properties.
Métodos De Síntesis
The synthesis method of Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)- involves the reaction of 2-amino-1-cyclohexenecarbonitrile with 1-bromo-2-hexyne in the presence of a palladium catalyst. This reaction results in the formation of the desired product, Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)-.
Aplicaciones Científicas De Investigación
Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)- has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)- has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of these diseases.
Propiedades
Número CAS |
130609-75-5 |
|---|---|
Nombre del producto |
Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)- |
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
1-(2-ethynylazepan-1-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-3-10-7-5-4-6-8-11(10)9(2)12/h1,10H,4-8H2,2H3 |
Clave InChI |
ZCWSFIIJZBUQQQ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCCCC1C#C |
SMILES canónico |
CC(=O)N1CCCCCC1C#C |
Sinónimos |
1H-Azepine, 1-acetyl-2-ethynylhexahydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



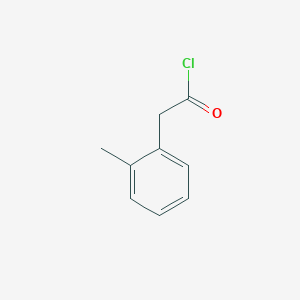
![1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone](/img/structure/B159743.png)

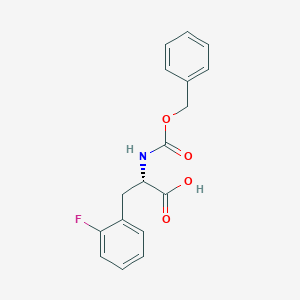
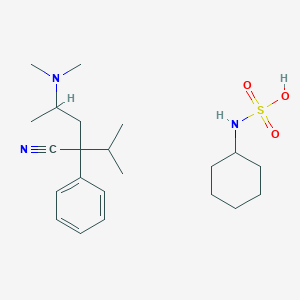
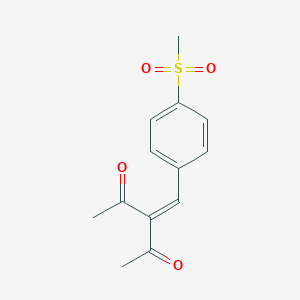
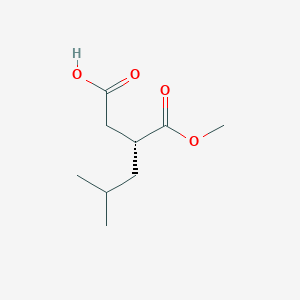
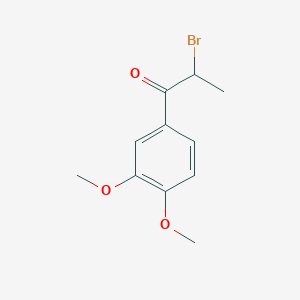
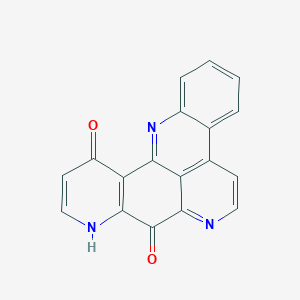
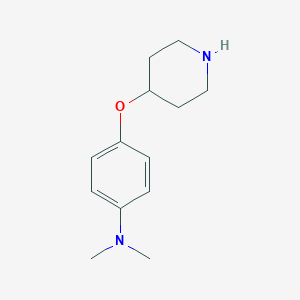
![2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate](/img/structure/B159768.png)
